molecular formula C11H8N2 B3030093 2-Methylquinoline-8-carbonitrile CAS No. 864779-05-5

2-Methylquinoline-8-carbonitrile

Cat. No.: B3030093
CAS No.: 864779-05-5
M. Wt: 168.19
InChI Key: PXSYPFUYZMSQMH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-8-carbonitrile can be achieved through several methods. One common approach involves the reaction of 2-methylquinoline with cyanogen bromide in the presence of a base such as sodium hydroxide . This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Another method involves the Friedländer synthesis , where an o-aminoaryl ketone reacts with a carbonitrile in the presence of an acid catalyst. This method is advantageous due to its simplicity and the availability of starting materials .

Industrial Production Methods

In industrial settings, the production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts such as zeolites or metal oxides can enhance the reaction rate and selectivity, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Methylquinoline-8-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Grignard reagents, organolithium reagents

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: 2-Methylquinoline-8-amine

    Substitution: Various ketones and alcohols depending on the substituent used

Mechanism of Action

The biological activity of 2-Methylquinoline-8-carbonitrile is primarily due to its ability to interact with DNA and proteins . The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it can bind to proteins, altering their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylquinoline
  • 8-Cyanoquinoline
  • 2-Methylquinoline-3-carbonitrile

Uniqueness

2-Methylquinoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher antimicrobial and anticancer activities, making it a more potent candidate for drug development .

Properties

IUPAC Name

2-methylquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c1-8-5-6-9-3-2-4-10(7-12)11(9)13-8/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSYPFUYZMSQMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C#N)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652832
Record name 2-Methylquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864779-05-5
Record name 2-Methylquinoline-8-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-methylquinolin-8-yl trifluoromethanesulfonate (3.0 g, 10.3 mmol) in acetonitrile (26 mL) was added sodium cyanide (1.0 g, 20.6 mmol). The solution was degassed under nitrogen for 10 minutes, followed by addition of copper (I) iodide (0.20 g, 1.03 mmol) and Pd(PPh3)4 (0.60 g, 0.52 mmol) under nitrogen. The mixture was heated at reflux for 2 hours. After cooling the mixture was diluted with ethyl acetate (50 mL) and filtered through Celite and washed with ethyl acetate (50 mL). The filtrate was washed with water and brine, dried (MgSO4), filtered and concentrated under reduced pressure. The residue was purified by column chromatography (Biotage, 40 M; 20% ethyl acetate:hexanes) to afford 2-methylquinoline-8-carbonitrile (1.70 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
copper (I) iodide
Quantity
0.2 g
Type
catalyst
Reaction Step Three
Quantity
0.6 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Prepared by reacting 2-methyl-8-bromo-quinoline with copper(I)cyanide in N-methylpyrrolidinone under a protective gas atmosphere at 180° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper(I)cyanide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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